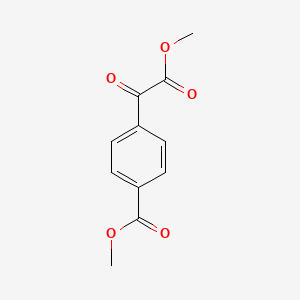

Methyl 4-(2-methoxy-2-oxoacetyl)benzoate

Description

Contextualization of Multifunctionalized Aromatic Esters in Organic Chemistry

Multifunctionalized aromatic esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one ester group and other functional moieties. These compounds are of paramount importance in organic chemistry due to their prevalence in natural products, pharmaceuticals, and advanced materials. The presence of multiple functional groups on a single aromatic scaffold provides a rich platform for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. The interplay between the electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the ester and other functional groups, offering chemists a tunable system for designing synthetic strategies.

Significance of Methyl 4-(2-methoxy-2-oxoacetyl)benzoate as a Synthetic Synthon and Research Target

This compound, with its distinct α-keto ester and aromatic methyl ester functionalities, embodies the versatility of this compound class. The α-keto ester moiety is a particularly valuable functional group in organic synthesis, known for its diverse reactivity. mdpi.comnih.gov It can participate in various transformations, including nucleophilic additions, reductions, and cycloaddition reactions, making it a powerful tool for the synthesis of heterocycles and other complex organic molecules. nih.gov

The aromatic ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic utility of the molecule. The para-substitution pattern on the benzene ring also offers specific regiochemical control in subsequent aromatic substitution reactions. These structural features position this compound as a valuable synthon—a molecular fragment that can be readily incorporated into larger, more complex structures.

Below is a table summarizing the key structural features and their synthetic potential:

| Functional Group | Position | Potential Synthetic Transformations |

| Methyl Ester | para | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |

| α-Keto Ester | para | Nucleophilic addition, reduction, cycloaddition, enolate chemistry |

| Aromatic Ring | - | Electrophilic and nucleophilic aromatic substitution |

Overview of Current Research Trajectories and Academic Significance

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of α-keto esters and multifunctionalized aromatic compounds is a vibrant area of academic and industrial research. scilit.comdntb.gov.ua Current research trajectories focus on the development of novel synthetic methodologies for accessing these compounds and exploring their applications in medicinal chemistry and materials science. scilit.comnih.gov

The academic significance of molecules like this compound lies in their potential to serve as key intermediates in the synthesis of biologically active compounds and novel organic materials. The unique combination of functional groups allows for the exploration of new chemical space and the development of efficient synthetic routes to valuable target molecules. As synthetic methodologies continue to advance, it is anticipated that the full potential of synthons like this compound will be further realized.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

methyl 4-(2-methoxy-2-oxoacetyl)benzoate |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)8-5-3-7(4-6-8)9(12)11(14)16-2/h3-6H,1-2H3 |

InChI Key |

APSSZEASQJQYNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 2 Methoxy 2 Oxoacetyl Benzoate

De Novo Synthetic Routes and Pathway Design

A plausible de novo synthetic pathway for Methyl 4-(2-methoxy-2-oxoacetyl)benzoate can be designed starting from readily available precursors such as methyl benzoate (B1203000). One conceptual approach involves a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

A proposed synthetic scheme is outlined below:

Scheme 1: Proposed De Novo Synthesis of this compound

Friedel-Crafts Acylation: The synthesis can commence with the acylation of methyl benzoate with an appropriate acylating agent, such as methoxalyl chloride (methoxycarbonylformyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The para-substitution is generally favored due to the directing effect of the ester group.

Starting Material: Methyl benzoate

Reagent: Methoxalyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Solvent: A non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂)

Product: this compound

Alternative Acylating Agent: An alternative to the potentially unstable methoxalyl chloride is the use of dimethyl oxalate (B1200264) in the presence of a strong base to generate the corresponding enolate, which can then react with a suitable electrophilic aromatic substrate. However, a more direct acylation is generally preferred for this target molecule.

The design of this pathway leverages well-established reaction mechanisms to construct the target molecule efficiently. The primary challenge lies in controlling the regioselectivity of the acylation to favor the desired para-isomer.

Catalytic Approaches to the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic strategies can be envisioned.

Transition metal catalysis, particularly with palladium and copper, provides powerful tools for the formation of C-C bonds. A potential route involves the palladium-catalyzed α-arylation of a pre-formed α-keto ester. nih.govorganic-chemistry.org

A proposed cross-coupling strategy could involve:

Reactants: A methyl α-keto ester enolate and an aryl halide (e.g., methyl 4-bromobenzoate).

Catalyst System: A palladium source such as Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand (e.g., P(t-Bu)₃). nih.govorganic-chemistry.org

Base: A non-nucleophilic base to generate the enolate (e.g., sodium bis(trimethylsilyl)amide).

This approach would directly install the desired aryl group at the α-position of the keto ester. The choice of ligand is crucial for achieving high catalytic activity and selectivity.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / P(t-Bu)₃ | Effective for α-arylation of carbonyl compounds. nih.gov |

| Substrates | Methyl 4-bromobenzoate, Methyl pyruvate | Readily available starting materials. |

| Base | NaHMDS | Strong, non-nucleophilic base for enolate formation. organic-chemistry.org |

| Solvent | Toluene or Dioxane | Common solvents for palladium-catalyzed cross-coupling. |

| Temperature | 80-110 °C | Typical temperature range for these reactions. |

This table presents a hypothetical set of optimized conditions based on literature for similar reactions.

Copper-catalyzed reactions also offer a viable alternative for the synthesis of α-aryl esters and ketones. semanticscholar.orgresearchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic synthesis of this specific achiral molecule is not the primary goal, principles of organocatalysis can be applied to key bond-forming reactions. For instance, an organocatalytic approach could be employed in the construction of the α-keto ester moiety itself from simpler precursors.

One potential, albeit indirect, application could involve the organocatalytic oxidation of a suitable precursor, such as a β-hydroxy ester. However, for this particular target, transition metal-catalyzed methods are likely more direct. The principles of enamine and iminium ion catalysis, central to organocatalysis, are highly effective for functionalizing the α-position of carbonyl compounds. nih.gov

Currently, there is no specific literature detailing biocatalytic transformations for the direct synthesis of this compound. However, the broader field of biocatalysis offers potential avenues that could be explored. For instance, enzymes such as oxidases or dehydrogenases could potentially be engineered to catalyze the oxidation of a precursor alcohol to the desired α-keto ester. This remains a speculative but promising area for future research.

Regioselective and Chemoselective Synthetic Strategies

Achieving the desired regioselectivity (para-substitution) and chemoselectivity is paramount in the synthesis of this compound.

Regioselectivity in Friedel-Crafts Acylation: The ester group of methyl benzoate is a deactivating but ortho, para-directing group. Steric hindrance at the ortho position generally favors the formation of the para-substituted product. Careful selection of the Lewis acid and reaction conditions can further enhance this selectivity.

Chemoselectivity: The primary chemoselective challenge is to ensure the acylation occurs on the aromatic ring without undesired side reactions involving the ester functionalities. The use of appropriate protecting groups or the careful choice of reagents is essential. In the context of cross-coupling reactions, the chemoselectivity is dictated by the catalyst's ability to selectively activate the C-X bond of the aryl halide over other potentially reactive sites.

A study on the regioselective synthesis of related oxazole (B20620) carboxylates highlights the importance of precursor control in directing the formation of specific isomers. beilstein-journals.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is a critical step in developing a robust synthetic protocol.

| Parameter | Range/Options | Effect on Yield and Selectivity |

| Temperature | -20 °C to 120 °C | Can influence reaction rate and the formation of byproducts. Lower temperatures may increase selectivity. |

| Catalyst Loading | 0.1 mol% to 10 mol% | Higher loading may increase conversion but also cost. Optimization is key. |

| Solvent | Dichloromethane, Toluene, Dioxane, THF | Polarity and coordinating ability can significantly impact catalyst activity and solubility of reactants. |

| Reaction Time | 1 hour to 48 hours | Monitored by techniques like TLC or GC-MS to determine the point of maximum product formation. |

| Base (for coupling) | NaOtBu, K₂CO₃, Cs₂CO₃ | The strength and nature of the base can affect enolate formation and catalyst stability. |

Systematic screening of these parameters, potentially using design of experiment (DoE) methodologies, would be necessary to identify the optimal conditions for the synthesis of this compound.

Mechanistic Elucidation of Synthetic Pathways Leading to this compound

The synthesis of this compound can be achieved through several potential pathways, with the Friedel-Crafts acylation being a prominent and mechanistically well-understood method. This section provides a detailed elucidation of the reaction mechanism for the synthesis of this compound, focusing on the Friedel-Crafts acylation of methyl benzoate with methoxalyl chloride.

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. It involves the introduction of an acyl group onto an aromatic ring, in this case, the attachment of the 2-methoxy-2-oxoacetyl group to the methyl benzoate backbone. masterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in activating the acylating agent. studymind.co.uk

The proposed mechanistic pathway can be broken down into the following key steps:

Step 1: Formation of the Acylium Ion

The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent, methoxalyl chloride. The aluminum chloride coordinates to the chlorine atom of the acid chloride, which polarizes the carbon-chlorine bond. masterorganicchemistry.com This is followed by the cleavage of the C-Cl bond, leading to the formation of a highly reactive and resonance-stabilized acylium ion. youtube.com This acylium ion serves as the potent electrophile in the subsequent steps of the reaction.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of methyl benzoate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. youtube.com This attack results in the formation of a carbocation intermediate known as an arenium ion or a sigma complex. masterorganicchemistry.com In this intermediate, the aromaticity of the benzene (B151609) ring is temporarily disrupted. The ester group (-COOCH₃) of methyl benzoate is a deactivating group and a meta-director in electrophilic aromatic substitution. However, the reaction can still proceed, with the substitution occurring predominantly at the para position due to steric hindrance at the ortho positions.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. masterorganicchemistry.comstudymind.co.uk This deprotonation step regenerates the aromatic ring, leading to the formation of the final product, this compound. masterorganicchemistry.com The Lewis acid catalyst, AlCl₃, is also regenerated in this step, allowing it to participate in further catalytic cycles. youtube.com

Interactive Data Table: Key Steps in the Friedel-Crafts Acylation for the Synthesis of this compound

| Step | Description | Reactants | Intermediates/Transition States | Products |

| 1 | Formation of the Acylium Ion | Methoxalyl chloride, Aluminum chloride (AlCl₃) | [CH₃OCOCO]⁺[AlCl₄]⁻ | Acylium ion, [AlCl₄]⁻ |

| 2 | Electrophilic Attack | Methyl benzoate, Acylium ion | Sigma complex (Arenium ion) | - |

| 3 | Deprotonation | Sigma complex, [AlCl₄]⁻ | - | This compound, HCl, AlCl₃ |

Comprehensive Analysis of Chemical Reactivity and Transformative Potentials of Methyl 4 2 Methoxy 2 Oxoacetyl Benzoate

Reactivity of the Methyl Ester Moiety

The methyl ester group attached to the benzoate (B1203000) ring exhibits reactivity characteristic of aromatic esters. Its reactivity is influenced by the electron-withdrawing nature of the α-ketoester substituent at the para position.

Transesterification Processes and Mechanistic Investigations

The methyl benzoate moiety can undergo transesterification in the presence of an alcohol and a suitable catalyst. This reaction involves the exchange of the methyl group of the ester with a different alkyl or aryl group from the alcohol. The process is typically reversible and requires conditions that favor the formation of the desired product, such as the removal of methanol (B129727) as it is formed.

Mechanistically, the reaction can be either acid or base-catalyzed. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

Table 1: Hypothetical Data for Transesterification of Methyl 4-(2-methoxy-2-oxoacetyl)benzoate

| Entry | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | H₂SO₄ (cat.) | 80 | 12 | 85 |

| 2 | Isopropanol | NaOiPr (cat.) | 90 | 18 | 78 |

| 3 | Benzyl alcohol | Ti(OiPr)₄ (cat.) | 120 | 24 | 92 |

Selective Reduction Chemistry of the Ester Group

Selective reduction of the methyl benzoate ester in the presence of the α-ketoester presents a significant synthetic challenge due to the higher reactivity of the ketone. However, under carefully controlled conditions with specific reducing agents, it is possible to achieve chemoselective reduction. For instance, the use of sodium borohydride (B1222165) in combination with a Lewis acid might favor the reduction of the ester over the ketone.

Alternatively, protecting the α-keto group followed by reduction of the ester and subsequent deprotection would be a viable synthetic route.

Ester Cleavage Reactions and Derivatives Formation

The methyl ester can be readily cleaved through hydrolysis under either acidic or basic conditions to yield 4-(2-methoxy-2-oxoacetyl)benzoic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate.

The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For example, it can be transformed into an acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride can then be reacted with amines to form amides, with alcohols to form different esters, or used in Friedel-Crafts acylation reactions.

Chemical Transformations at the α-Ketoester Functional Group

The α-ketoester moiety is a highly reactive functional group characterized by two adjacent electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. This feature allows for a rich variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Centers

The ketone carbonyl of the α-ketoester is generally more electrophilic than the ester carbonyl and is therefore more susceptible to nucleophilic attack. A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can add to the ketonic carbonyl to form tertiary alcohols after workup.

The ester carbonyl can also undergo nucleophilic acyl substitution, although this typically requires more forcing conditions or highly reactive nucleophiles. For example, reaction with a strong nucleophile like a Grignard reagent in excess can lead to addition to both the ketone and the ester.

Table 2: Hypothetical Data for Nucleophilic Addition to the Ketone Carbonyl

| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | CH₃MgBr | THF | 0 | Methyl 4-(2-hydroxy-2-methoxycarbonylpropan-2-yl)benzoate | 90 |

| 2 | PhLi | Diethyl ether | -78 | Methyl 4-(2-hydroxy-2-methoxycarbonyl-1-phenylpropan-2-yl)benzoate | 85 |

| 3 | NaBH₄ | Methanol | 0 | Methyl 4-(2-hydroxy-2-methoxycarbonylethyl)benzoate | 95 |

Condensation and Cyclization Reactions Utilizing the Ketoester Moiety

The α-ketoester functional group is a valuable precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. The presence of two carbonyl groups and an adjacent aromatic ring provides multiple sites for reaction.

For example, in the Knorr pyrrole (B145914) synthesis , an α-amino ketone (which can be formed in situ) condenses with a β-ketoester. While the target molecule is an α-ketoester, its enolate can potentially react with an α-amino ketone to form a substituted pyrrole.

The Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. The α-ketoester moiety in this compound could potentially serve as a dicarbonyl component in similar multicomponent reactions to afford highly substituted pyridine derivatives.

Furthermore, the Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. While not a 1,4-dicarbonyl itself, derivatives of this compound could be elaborated to contain such a functionality, which could then be cyclized to form substituted furans. For instance, a nucleophilic addition to the ketone followed by further functionalization could generate the necessary 1,4-dicarbonyl precursor.

Oxidative and Reductive Transformations of the α-Ketoester

The α-ketoester group in this compound is susceptible to both oxidation and reduction, leading to a variety of valuable chemical intermediates.

Reductive Transformations:

The reduction of the α-keto group is a common strategy to produce α-hydroxy esters, which are significant chiral building blocks in various industries. acs.org A primary method for this transformation is catalytic hydrogenation. Asymmetric transfer hydrogenation, in particular, has been shown to be effective for α-ketoesters, utilizing catalysts such as ruthenium and copper complexes to achieve high enantioselectivity. acs.orgnih.govnih.gov These reactions often employ a hydrogen source like Hantzsch esters or formic acid. acs.orgacs.org

Another widely used reducing agent is sodium borohydride (NaBH₄). tandfonline.comresearchgate.netmasterorganicchemistry.com While generally considered a mild reagent that selectively reduces aldehydes and ketones over esters, the presence of the adjacent oxo group in α-ketoesters can facilitate the reduction of the ester functionality as well, potentially leading to diols. researchgate.netumn.edu The chemoselectivity of the reduction can be influenced by reaction conditions and the use of additives. For instance, the Luche reduction, which uses cerium chloride with NaBH₄, can enhance selectivity for the reduction of the carbonyl group in unsaturated ketones. masterorganicchemistry.com

Oxidative Transformations:

Oxidative cleavage of the C-C bond between the two carbonyl groups of the α-ketoester can occur, although this is less commonly explored for this specific substrate. General methods for the oxidative cleavage of α-dicarbonyl compounds can be harsh. However, reagents like superoxide (B77818) have been shown to facilitate the oxidative cleavage of α-keto esters. nih.gov Another approach involves the use of Oxone in conjunction with a Lewis acid like aluminum trichloride, which has been applied to the synthesis of α-keto esters from β-keto esters through oxidative cleavage. organic-chemistry.orgacs.org While not a direct oxidation of the target molecule, this highlights a relevant synthetic pathway in the broader class of ketoesters.

Table 1: Summary of Reductive Transformations of α-Ketoesters

| Reaction Type | Reagent/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru or Cu complexes with Hantzsch ester/formic acid | Chiral α-hydroxy esters | High enantioselectivity. acs.orgnih.govnih.gov |

| Sodium Borohydride Reduction | NaBH₄ | α-hydroxy esters or diols | Mild conditions; chemoselectivity can be an issue. tandfonline.comresearchgate.netmasterorganicchemistry.com |

| Catalytic Hydrogenation | Noble metal catalysts (e.g., Ru, Ir) | α-hydroxy esters | Can be performed under mild conditions with high selectivity. youtube.com |

Decarboxylation Pathways and Derivatives

Decarboxylation involves the removal of a carboxyl group, typically with the release of carbon dioxide. For α-ketoesters, this transformation can be a pathway to generate acyl intermediates. The decarboxylation of α-oxo carboxylic acids can be achieved through various methods, including photoredox catalysis. organic-chemistry.orgchemrevlett.com This process often generates an acyl radical, which can then participate in subsequent coupling reactions. princeton.edu

For instance, the direct decarboxylative arylation of α-oxo acids has been accomplished using a combination of visible-light-mediated photoredox and nickel catalysis. princeton.edu This method allows for the formation of aryl ketones from α-oxo acid precursors. While specific studies on this compound are not prevalent, the general reactivity pattern of α-keto acids suggests that under appropriate conditions, it could undergo decarboxylation to form a benzoylformyl radical intermediate. This intermediate could then be trapped or undergo further reactions to yield various derivatives.

The stability of the resulting radical and the reaction conditions play a crucial role in determining the final product. The presence of the benzoate ester on the aromatic ring would influence the electronic properties of the molecule and potentially the stability of any radical intermediates formed during decarboxylation.

Aromatic Ring Reactivity and Substitutions

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the methyl ester and the α-ketoester side chain. Both of these groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. echemi.comunwisdom.org

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. Due to the deactivating nature of the substituents on this compound, harsher conditions are generally required for EAS reactions compared to activated benzene rings.

A classic example of EAS is nitration. The nitration of methyl benzoate, a structurally related compound, is a well-documented process that predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. echemi.comissr.edu.khweebly.comrsc.org This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and prevent dinitration. echemi.comweebly.com The carbomethoxy group directs the incoming nitronium ion (NO₂⁺) to the meta position due to the destabilization of the ortho and para intermediates. echemi.comunwisdom.org Given the similar electronic effects of the α-ketoester group, it is expected that the nitration of this compound would also yield the meta-substituted product with respect to both existing substituents.

Other EAS reactions, such as halogenation and Friedel-Crafts reactions, would also be expected to show meta-directing effects, though the strong deactivation of the ring might make Friedel-Crafts reactions particularly challenging.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) typically requires the presence of strong electron-withdrawing groups on the aromatic ring, usually positioned ortho or para to a good leaving group. nih.gov The classic S_NAr mechanism involves a two-step process with the formation of a stable Meisenheimer intermediate. nih.gov

In the case of this compound, there isn't an inherent leaving group like a halide on the aromatic ring. Therefore, direct S_NAr reactions are not a primary mode of reactivity for this compound under standard conditions. For an S_NAr reaction to occur, a derivative of the compound with a suitable leaving group (e.g., a fluorine or chlorine atom) on the ring would be necessary. The presence of the two deactivating groups would activate the ring towards nucleophilic attack if a leaving group were present at an appropriate position.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. The α-ketoester functionality of this compound makes it a suitable candidate for various MCRs.

The electrophilic nature of the ketone carbonyl group allows it to react with nucleophiles, initiating a cascade of reactions. For example, in the Passerini reaction, an α-ketoester could react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide. Similarly, in the Ugi reaction, it could react with an amine, an isocyanide, and a carboxylic acid to generate a more complex peptide-like structure.

While specific literature detailing the use of this compound in MCRs is sparse, its structural motifs are analogous to other α-ketoesters that are known to participate in such transformations. The reactivity of the compound in these reactions would allow for the rapid construction of complex molecular scaffolds, incorporating the substituted benzoate core.

Detailed Mechanistic Studies of Novel Reactions Involving this compound

Detailed mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and transition states of chemical transformations. For a molecule with multiple functional groups like this compound, mechanistic investigations are crucial for understanding and predicting its reactivity.

Mechanistic studies of reactions involving α-ketoesters often focus on asymmetric transformations. For example, in the catalytic asymmetric transfer hydrogenation of α-ketoesters, computational and experimental studies have been used to elucidate the mechanism of stereoinduction. acs.org These studies reveal how the catalyst and substrate interact to favor the formation of one enantiomer over the other.

In the context of novel reactions, a mechanistic study might involve:

Kinetic analysis: To determine the rate law and the effect of reactant concentrations on the reaction rate.

Isotope labeling studies: To track the movement of atoms throughout the reaction.

Computational modeling: To calculate the energies of intermediates and transition states, providing a theoretical model of the reaction pathway.

Spectroscopic identification of intermediates: Using techniques like NMR or mass spectrometry to detect and characterize transient species.

For this compound, a novel reaction could involve, for example, a new type of cyclization reaction initiated by the reduction of the keto group, followed by an intramolecular reaction with the benzoate ester. A detailed mechanistic study would be essential to understand the intricacies of such a transformation and to optimize it for synthetic applications.

Advanced Structural and Spectroscopic Research on Methyl 4 2 Methoxy 2 Oxoacetyl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While specific high-resolution NMR studies for Methyl 4-(2-methoxy-2-oxoacetyl)benzoate are not available in the searched literature, the following sections outline the methodologies that would be employed for its structural elucidation.

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts in a molecule like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized to establish connectivity between atoms.

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on standard chemical shift ranges and expected connectivities.

| Proton (¹H) Signal | Correlated Proton (¹H) Signals (COSY) | Correlated Carbon (¹³C) Signals (HSQC) | Key Correlated Carbon (¹³C) Signals (HMBC) |

| Aromatic Protons | Adjacent Aromatic Protons | Corresponding Aromatic Carbons | Quaternary Aromatic Carbons, Carbonyl Carbons |

| Methoxy (B1213986) Protons (-OCH₃) | N/A | Methoxy Carbon | Ester Carbonyl Carbon |

| Methoxy Protons (-OCH₃) | N/A | Methoxy Carbon | Keto Carbonyl Carbon |

This table is illustrative and not based on experimental data.

The presence of rotatable single bonds in this compound suggests the possibility of different conformations in solution. Dynamic NMR (DNMR) spectroscopy would be the technique of choice to study these conformational changes. By recording NMR spectra at various temperatures, it would be possible to observe changes in the line shape of the signals, which can provide information about the energy barriers between different conformers. unibas.it The rate of exchange between conformers can be determined, shedding light on the molecule's flexibility and the relative stability of its different spatial arrangements.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical table summarizing potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Potential Significance |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen | Stabilization of crystal packing |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Contribution to lattice energy |

This table is illustrative and not based on experimental data.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. rsc.org A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each potential polymorphic form would then be characterized by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another avenue for modifying the physicochemical properties of a compound. Studies could be undertaken to form co-crystals of this compound with other molecules (co-formers) to explore new solid forms with potentially different properties.

Absolute Configuration Determination

The molecular structure of this compound lacks any chiral centers or elements of chirality such as axial or planar chirality. The molecule is achiral and, therefore, does not exist as a pair of enantiomers. Consequently, the determination of its absolute configuration is not applicable.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and its fragments, providing a basis for elucidating its fragmentation pathways under electron ionization (EI). While specific experimental HRMS data for this compound is not widely published, a detailed fragmentation pattern can be predicted based on the well-established fragmentation behavior of methyl benzoates and α-keto esters.

The molecular ion ([M]•+) of this compound (C11H10O6) would have a calculated exact mass of 238.0477. Upon ionization, the molecule is expected to undergo a series of characteristic fragmentation steps. The primary cleavage is anticipated to be the loss of the methoxy radical (•OCH3) from the oxoacetyl group, which is a common fragmentation for methyl esters, leading to a stable acylium ion. Another significant fragmentation pathway involves the cleavage of the C-C bond between the two carbonyl groups of the α-ketoester moiety.

A proposed fragmentation pathway is detailed below:

Formation of the Molecular Ion: C₁₁H₁₀O₆ + e⁻ → [C₁₁H₁₀O₆]•⁺ (m/z = 238.0477)

Alpha-Cleavage (Loss of Methoxy Radical): The loss of a methoxy radical from the keto-ester side chain is a highly probable initial fragmentation. [C₁₁H₁₀O₆]•⁺ → [C₁₀H₇O₅]⁺ + •OCH₃ (m/z = 207.0242)

Loss of Carbon Monoxide (CO): The resulting acylium ion can further lose a molecule of carbon monoxide. [C₁₀H₇O₅]⁺ → [C₉H₇O₄]⁺ + CO (m/z = 179.0293)

Cleavage at the Benzoate (B1203000) Ester: The benzoate ester group can also fragment. Loss of the methoxy radical from the benzoate ester is a characteristic fragmentation. [C₁₁H₁₀O₆]•⁺ → [C₁₀H₇O₅]⁺ + •OCH₃ (m/z = 207.0242)

Formation of Benzoyl Cation: A key fragment in the mass spectra of benzoate derivatives is the benzoyl cation, though in this substituted case, it would be a 4-(methoxycarbonyl)benzoyl cation. [C₉H₇O₄]⁺ → [C₈H₅O₂]⁺ + CO + OCH₂ (Not a simple pathway)

A more direct fragmentation leading to ions characteristic of the substituted benzene ring would involve cleavage of the bond connecting the side chain to the ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Calculated) | Formula | Description |

|---|---|---|

| 238.0477 | [C₁₁H₁₀O₆]⁺ | Molecular Ion |

| 207.0242 | [C₁₀H₇O₅]⁺ | Loss of •OCH₃ from the side chain |

| 179.0293 | [C₉H₇O₄]⁺ | Subsequent loss of CO |

| 163.0395 | [C₉H₇O₃]⁺ | Ion from cleavage of the C(O)-C(O) bond |

This data is predictive and based on established fragmentation principles.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups within a molecule and their chemical environment. For this compound, the spectra would be dominated by absorptions from the carbonyl groups and the substituted benzene ring.

The structure contains three distinct carbonyl groups: the benzoate ester carbonyl, the keto carbonyl, and the oxoacetyl ester carbonyl. Due to electronic effects (conjugation and induction), these groups are expected to vibrate at different frequencies. The benzoate ester carbonyl, being conjugated to the aromatic ring, will appear at a lower wavenumber compared to a typical aliphatic ester. The α-dicarbonyl system of the side chain will exhibit characteristic coupled vibrations.

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region.

Carbonyl Groups (C=O): Strong absorption bands are the most prominent feature. The benzoate ester C=O stretch is predicted around 1725-1715 cm⁻¹. The α-ketoester system will likely show two C=O stretching bands, one for the ketone (around 1700-1680 cm⁻¹) and one for the ester (around 1750-1740 cm⁻¹), often with asymmetric and symmetric stretching characteristics.

C-O Stretching: Strong bands corresponding to the C-O stretching of the two ester groups will be present in the 1300-1100 cm⁻¹ region.

Methyl Groups: C-H stretching and bending vibrations from the two methoxy groups will be observed in the 2950-2850 cm⁻¹ and 1450-1380 cm⁻¹ regions, respectively.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Weak | Medium | Aliphatic C-H Stretch (O-CH₃) |

| ~1745 | Very Strong | Weak | C=O Stretch (Oxoacetyl Ester) |

| ~1720 | Very Strong | Medium | C=O Stretch (Benzoate Ester) |

| ~1690 | Strong | Medium | C=O Stretch (Ketone) |

| 1610, 1580, 1500 | Medium-Strong | Strong | Aromatic C=C Ring Stretch |

| 1300-1100 | Very Strong | Medium-Weak | C-O Stretch (Esters) |

This data is predictive and based on typical frequencies for the constituent functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

UV-Vis spectroscopy is used to study the electronic transitions within a molecule's chromophore. The primary chromophore in this compound is the benzene ring substituted with two electron-withdrawing groups: the methyl ester and the methoxy-oxoacetyl group.

The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions. The benzene ring itself has characteristic absorptions, which are red-shifted and intensified by the conjugated carbonyl substituents. Strong bands analogous to the E2 (~204 nm) and B (~255 nm) bands of benzene are expected, likely shifted to longer wavelengths (bathochromic shift) due to conjugation. A strong absorption peak is predicted in the 240-280 nm range.

n → π Transitions:* These transitions originate from the non-bonding electrons on the oxygen atoms of the carbonyl groups. They are formally forbidden and thus have much lower intensity than π → π* transitions. They are expected to appear as weak shoulders or bands at longer wavelengths, typically above 300 nm, and are often sensitive to solvent polarity. The α-dicarbonyl moiety may also contribute to a distinct low-energy absorption in the visible region, potentially imparting a pale yellow color to the compound.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with extensive conjugation and structural rigidity often fluoresce. However, aromatic ketones and esters often exhibit low fluorescence quantum yields because the excited singlet state can efficiently convert to a triplet state (intersystem crossing), which then deactivates non-radiatively or through phosphorescence. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent at room temperature in solution.

Table 3: Predicted Electronic Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~250-290 nm | High (>10,000) | π → π* |

This data is predictive and based on the analysis of the compound's chromophoric system.

Lack of Specific Research Data Precludes Detailed Article Generation

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is a significant lack of specific theoretical and computational research focused solely on the chemical compound "this compound." While general principles and methodologies of computational chemistry are well-established, detailed research findings, specific data tables, and in-depth analyses pertaining directly to this molecule are not available in the public domain.

The user's request for an article with a highly specific outline, including detailed subsections on quantum chemical investigations and computational modeling of reaction pathways, necessitates access to dedicated studies on "this compound." Such studies would provide the necessary data for ground state properties, molecular orbital analysis, electrostatic potential mapping, prediction of reaction selectivity, and mechanistic simulations.

Without these specific research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions, such as detailed data tables. Constructing such an article would require speculation and the use of data from analogous but different compounds, which would violate the explicit instruction to focus solely on "this compound."

Therefore, due to the absence of the required specific data in the scientific literature, the generation of the requested article cannot be fulfilled at this time. Further computational research dedicated to "this compound" would be necessary to provide the foundational data for such a detailed analysis.

Theoretical and Computational Chemistry Applied to Methyl 4 2 Methoxy 2 Oxoacetyl Benzoate

Conformational Energy Landscape Exploration and Global Minima Identification

Detailed computational explorations of the conformational energy landscape of Methyl 4-(2-methoxy-2-oxoacetyl)benzoate are not readily found in published research. Such studies would typically involve systematic or stochastic searches of the molecule's potential energy surface to identify all possible stable conformations (local minima) and the transition states connecting them. The ultimate goal would be to pinpoint the global minimum energy conformation, which represents the most stable three-dimensional structure of the molecule under a given set of conditions. This information is fundamental to understanding its physical and chemical properties. However, without specific studies, any discussion on the preferred spatial arrangement of its functional groups—the methyl ester, the methoxy (B1213986) group, and the oxoacetyl bridge—remains speculative.

Prediction and Interpretation of Spectroscopic Parameters

Similarly, there is a scarcity of research dedicated to the ab initio prediction and detailed interpretation of the spectroscopic parameters of this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio techniques, are powerful tools for calculating spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. epstem.net These theoretical spectra, when compared with experimental data, can provide invaluable insights into the molecular structure and electronic environment. While general principles of spectroscopy can be applied to predict the expected signals for this molecule, specific, high-level computational analyses that would provide precise values and aid in the definitive assignment of experimental spectra are not available in the current body of literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing a detailed picture of their dynamic behavior and interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could elucidate how the molecule behaves in different solvents, including its conformational flexibility, solvation structure, and transport properties. This information is crucial for understanding its reactivity and behavior in solution. The absence of specific MD simulation studies on this compound means that its dynamic properties and the explicit influence of solvents on its structure and behavior have not been computationally characterized.

Methyl 4 2 Methoxy 2 Oxoacetyl Benzoate As a Strategic Precursor in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds and Natural Product Synthesis

Methyl 4-(2-methoxy-2-oxoacetyl)benzoate serves as a versatile building block in the construction of intricate molecular architectures, including polycyclic systems and the core structures of various natural products. Its utility stems from the presence of multiple reactive sites—two distinct ester functionalities and a central ketone—that can be selectively manipulated to forge new carbon-carbon and carbon-heteroatom bonds.

Methodologies for Incorporating the Compound into Polycyclic Systems

The incorporation of this compound into polycyclic frameworks is achieved through a variety of synthetic strategies that leverage the reactivity of its functional groups. Key methodologies include:

Friedel-Crafts Reactions: The aromatic ring of the compound can undergo electrophilic substitution, such as acylation or alkylation, to form new rings. For instance, intramolecular Friedel-Crafts acylation of a derivative where the methoxycarbonyl group is extended by a suitable chain can lead to the formation of fused ring systems.

Diels-Alder Reactions: While the benzene (B151609) ring itself is not a typical diene, derivatives of this compound can be functionalized to participate in cycloaddition reactions. For example, conversion of a substituent on the aromatic ring into a diene allows for [4+2] cycloadditions to construct six-membered rings.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can be halogenated to introduce a handle for cross-coupling reactions such as Suzuki, Stille, or Heck couplings. These reactions are instrumental in linking the benzoate (B1203000) core to other cyclic or acyclic fragments, paving the way for the assembly of complex polycyclic structures.

Ring-Closing Metathesis (RCM): By introducing alkenyl side chains to the aromatic ring, RCM can be employed to form large rings, which can then be further elaborated into more complex polycyclic systems.

A summary of these methodologies is presented in the table below:

| Methodology | Description | Resulting Structure |

| Friedel-Crafts Reactions | Intramolecular acylation or alkylation. | Fused aromatic/alicyclic rings. |

| Diels-Alder Reactions | [4+2] cycloaddition of a diene-functionalized derivative. | Fused six-membered rings. |

| Cross-Coupling Reactions | Palladium-catalyzed bond formation at a halogenated position. | Biaryl or more complex linked ring systems. |

| Ring-Closing Metathesis | Formation of large rings from alkenyl-substituted precursors. | Macrocycles and polycyclic systems. |

Strategic Use in Formal Syntheses of Architecturally Challenging Molecules

In the realm of total synthesis, this compound and its derivatives are valuable precursors for the formal synthesis of architecturally complex natural products. A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final target molecule. The strategic advantage of using this compound lies in its pre-functionalized aromatic core, which can be elaborated into key structural motifs found in natural products.

For example, the vicinal keto-ester functionality can be a precursor to various heterocyclic systems through condensation reactions with dinucleophiles. The aromatic ester can be reduced or otherwise modified to introduce different functional groups required for the natural product's core structure. The strategic placement of functional groups in this compound allows for a convergent approach in total synthesis, where complex fragments are synthesized separately and then joined together.

Precursor for Ligands in Organometallic Chemistry and Catalysis

The structural features of this compound make it an attractive starting material for the synthesis of novel ligands for organometallic chemistry and catalysis. The presence of oxygen donor atoms in the ester and ketone groups, along with the potential for modification of the aromatic ring, allows for the design of a wide array of ligand architectures.

Design and Synthesis of Novel Ligands Derived from this compound

The design of new ligands from this compound often involves the modification of its existing functional groups to introduce coordinating atoms. Common strategies include:

Conversion to Schiff Bases: The ketone functionality can be condensed with primary amines to form Schiff base ligands. researchgate.net The choice of the amine allows for the introduction of additional donor atoms (e.g., nitrogen, oxygen, or sulfur) and the tuning of the ligand's steric and electronic properties. nih.gov

Formation of β-Ketoenaminates: Reaction of the β-ketoester moiety with amines can yield β-ketoenaminate ligands, which are known to form stable complexes with a variety of metals.

Functionalization of the Aromatic Ring: Introduction of coordinating groups such as phosphines, pyridyls, or additional carboxylates onto the aromatic ring can lead to multidentate ligands. This can be achieved through standard aromatic substitution or cross-coupling reactions.

The following table summarizes some ligand types derived from this compound:

| Ligand Type | Synthetic Precursor | Key Reaction |

| Schiff Base | Ketone | Condensation with a primary amine |

| β-Ketoenaminate | β-Ketoester | Reaction with an amine |

| Multidentate Ligand | Aromatic Ring | Functionalization with coordinating groups |

Coordination Chemistry Studies of Derived Ligands with Transition Metals

Ligands derived from this compound have been shown to coordinate with a range of transition metals, including but not limited to palladium, copper, nickel, and rhodium. The coordination modes are dependent on the specific ligand structure. For instance, Schiff base ligands derived from this precursor can act as bidentate or tridentate ligands, coordinating through the imine nitrogen and phenolic or other donor atoms.

These organometallic complexes are of interest for their potential applications in catalysis. For example, palladium complexes bearing such ligands could be active catalysts for cross-coupling reactions, while copper complexes might find use in oxidation or cyclopropanation reactions. The electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the aromatic ring, play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex.

Role in Polymer Chemistry and Macro-molecular Synthesis

This compound can also serve as a monomer or a precursor to monomers for the synthesis of polyesters and other macromolecules. The presence of two ester groups offers handles for polymerization reactions.

For instance, the methyl ester on the aromatic ring can be transesterified with diols to form polyesters. The reactivity of the two ester groups can potentially be differentiated, allowing for more complex polymer architectures. Furthermore, the aromatic core can be incorporated into the polymer backbone to impart rigidity and thermal stability to the resulting material.

Monomer or Co-monomer in Advanced Polymerization Techniques

While not a conventional vinyl monomer for radical polymerization, the bifunctional nature of this compound allows for its theoretical application in step-growth polymerization. Through chemical modification, it can be converted into a monomer suitable for producing high-performance polymers like polyesters or polyamides.

The primary route to employing this compound in polymerization involves the hydrolysis of its two methyl ester groups to form the corresponding dicarboxylic acid: 4-(carboxycarbonyl)benzoic acid. This transformed molecule can then serve as an A-A type monomer in condensation reactions.

Potential Polymerization Reactions:

Polyester Synthesis: The resulting dicarboxylic acid can be reacted with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) under standard polycondensation conditions to yield a polyester. The presence of the central ketone group on the benzene ring would be expected to impart specific properties to the polymer chain, such as increased rigidity, a higher glass transition temperature (Tg), and altered solubility compared to polyesters derived from simpler monomers like terephthalic acid.

Polyamide Synthesis: Similarly, reaction with a diamine (e.g., hexamethylenediamine, 4,4'-diaminodiphenyl ether) would produce a polyamide. These polyamides would feature the keto-linkage as an integral part of their backbone, potentially influencing their mechanical strength, thermal stability, and affinity for specific solvents.

The incorporation of the bulky and polar keto-ester derived moiety into a polymer backbone would sterically hinder chain packing, likely resulting in amorphous or semi-crystalline materials with unique characteristics.

Table 1: Hypothetical Properties of Polymers Derived from this compound Monomer

| Polymer Type | Co-monomer | Expected Polymer Backbone Feature | Potential Property Influence |

| Polyester | Ethylene Glycol | Rigid keto-aromatic unit | Increased Tg, enhanced thermal stability |

| Polyamide | Hexamethylenediamine | Polar ketone and amide linkages | High mechanical strength, specific solvent affinity |

| Copolyester | Terephthalic Acid, Ethylene Glycol | Randomly distributed keto-functionality | Tunable thermal and mechanical properties |

Incorporation into Functional Oligomers and Dendrimers

Oligomers and dendrimers are precisely controlled, low-molecular-weight macromolecules that bridge the gap between small molecules and high polymers. The defined structure of this compound makes it an intriguing candidate for incorporation into these advanced materials.

For oligomer synthesis, the compound could be used as a central core or a repeating unit. For example, controlled, stepwise esterification or amidation reactions could build short, well-defined chains. These functional oligomers could find use as specialty additives, resins, or as building blocks for larger, more complex architectures.

In the context of dendrimer synthesis, this compound could be chemically modified to act as a core molecule from which dendritic wedges are grown. A divergent synthesis approach could begin by attaching molecules with multiple reactive sites (e.g., amines or hydroxyls) to the benzoate core, followed by iterative reaction steps to build successive generations of the dendrimer. The central keto group within the core could remain as a latent functional site, available for post-synthetic modification. The synthesis of dendrimers is a meticulous process that grows outward from a central core, often involving alternating reaction steps.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The structure of this compound possesses key features that make it a promising component for designing self-assembling systems.

Design of Molecular Components for Non-Covalent Assemblies

The design of molecules for self-assembly relies on encoding recognition information into their structure through a combination of shape and intermolecular forces. This compound is well-suited for this purpose due to several structural attributes:

Aromatic Core: The central benzene ring provides a flat, electron-rich surface ideal for engaging in π-π stacking interactions. This is a primary driving force for the assembly of many aromatic molecules into ordered columnar or layered structures.

Hydrogen Bond Acceptors: The molecule contains three carbonyl oxygen atoms (one ketone and two esters). These act as hydrogen bond acceptors, enabling the molecule to form specific, directional interactions with suitable hydrogen bond donor molecules. mdpi.com

Dipolar Character: The polar carbonyl groups impart a significant dipole moment to the molecule, which can contribute to its organization in solution or in the solid state through dipole-dipole interactions.

By chemically modifying the molecule—for instance, by attaching long alkyl chains to induce amphiphilicity or by adding hydrogen-bond donating groups like amides or hydroxyls—researchers can create derivatives with tailored self-assembly behaviors. The precise positioning of functional groups on a core molecule has been shown to have a profound impact on the final supramolecular structure. rsc.org

Table 2: Structural Features and Their Role in Non-Covalent Assembly

| Structural Feature | Type of Non-Covalent Interaction | Potential Resulting Assembly |

| Benzene Ring | π-π Stacking | Stacked columns, layered sheets |

| Carbonyl Groups (C=O) | Hydrogen Bonding, Dipole-Dipole | Ordered networks, co-crystals |

| Overall Molecular Shape | van der Waals forces, Steric Effects | Defines packing efficiency and structure |

Exploration of Self-Assembly Mechanisms Involving this compound

The self-assembly process of molecules derived from this compound would be governed by a delicate balance of competing non-covalent forces. The final structure is determined by the combination of interactions that leads to the most thermodynamically stable state.

Key Assembly Mechanisms:

π-π Stacking: In appropriate solvents, the aromatic cores of the molecules would tend to stack face-to-face to minimize unfavorable interactions with the solvent and maximize attractive van der Waals forces. The distance between the stacked rings is typically in the range of 3.3–3.8 Å.

Hydrogen Bonding: If co-crystallized with a molecule containing hydrogen bond donor groups (e.g., an amide or a urea), the carbonyl oxygens of the this compound derivative would act as specific docking points. This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. The strength and directionality of these hydrogen bonds provide a high degree of control over the resulting architecture. mdpi.com

Solvophobic Effects: In polar solvents like water, nonpolar parts of the molecule (like the aromatic ring or any attached alkyl chains) would tend to aggregate to minimize their contact with the solvent, driving the self-assembly process.

By systematically studying how changes in molecular structure (e.g., adding substituents to the ring) and external conditions (e.g., solvent, temperature, concentration) affect the assembled structures, researchers can gain insight into the fundamental principles governing these processes. This knowledge is crucial for the rational design of new functional materials with predictable nanoscale architectures.

Future Research Directions and Emerging Paradigms for Methyl 4 2 Methoxy 2 Oxoacetyl Benzoate

Integration with Flow Chemistry and Continuous Processing Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry, which offers significant advantages over traditional batch processing. acs.orgneuroquantology.comamf.ch For a compound like Methyl 4-(2-methoxy-2-oxoacetyl)benzoate, a ketoester, continuous flow methodologies could provide enhanced control over reaction parameters, leading to improved yield, purity, and safety. nih.govuni-muenchen.de

Future research should focus on translating the synthesis of this compound into a continuous flow process. This would involve the design of microreactors or packed-bed reactors that allow for precise control of temperature, pressure, and residence time. amf.ch Such systems can be particularly advantageous for reactions that are exothermic or involve unstable intermediates. acs.org A key area of investigation would be the development of a multi-step continuous synthesis, potentially starting from simpler aromatic precursors, where intermediates are directly channeled into subsequent reaction steps without the need for isolation and purification. nih.govnih.gov

The table below illustrates a hypothetical comparison between traditional batch synthesis and a proposed continuous flow method for the production of α-ketoesters, highlighting the potential improvements in key process parameters.

| Parameter | Traditional Batch Synthesis | Proposed Continuous Flow Synthesis | Potential Advantage of Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours | Significant reduction in production time |

| Yield | Variable, often moderate | Consistently high | Improved efficiency and resource utilization |

| Purity | Requires extensive purification | High purity directly from the reactor | Reduced downstream processing steps and waste |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, excellent heat transfer | Inherently safer process, especially at scale |

| Scalability | Challenging, requires reactor redesign | Seamless, by operating for longer durations | Easier transition from laboratory to industrial production |

Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or scavenger resins, within a flow system could deliver the final product with exceptional purity, ready for subsequent applications. researchgate.net

Sustainable Synthesis and Green Chemistry Principles in its Production and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. wjpmr.comnih.govjddhs.com For this compound, future research should prioritize the development of more sustainable and environmentally friendly synthetic methods.

This could involve the use of greener solvents, such as supercritical carbon dioxide or bio-based solvents, to replace traditional volatile organic compounds. jddhs.com Another promising avenue is the exploration of catalytic methods that exhibit high atom economy, minimizing the generation of waste. wjpmr.com For instance, developing catalytic systems that can be easily recovered and reused would significantly enhance the sustainability of the process. mdpi.com

Biocatalysis, using enzymes or whole-cell systems, presents an attractive green alternative for the synthesis of aromatic esters. nih.govnih.gov Research could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound or its precursors from renewable feedstocks. wur.nl The table below outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Traditional Approach | Proposed Green Approach | Anticipated Benefits |

| Solvent Selection | Use of chlorinated or other hazardous solvents | Aqueous media, supercritical fluids, or solvent-free conditions | Reduced environmental impact and improved worker safety |

| Catalysis | Stoichiometric reagents, often leading to significant waste | Recyclable heterogeneous catalysts or biocatalysts | Higher efficiency, lower waste, and potential for milder reaction conditions |

| Feedstock | Petroleum-derived starting materials | Bio-based feedstocks derived from renewable resources | Reduced reliance on fossil fuels and a more sustainable carbon footprint |

| Energy Efficiency | High-temperature reflux for extended periods | Microwave-assisted synthesis or reactions at ambient temperature | Reduced energy consumption and faster reaction times |

Development of Advanced In Situ Spectroscopic Characterization Techniques

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring consistent product quality. perkinelmer.com Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for achieving this. mdpi.comspectroscopyonline.comsolubilityofthings.com

Future research should focus on applying these techniques to the synthesis and transformations of this compound. For instance, an in-line FTIR or Raman probe could be integrated into a batch or flow reactor to monitor the concentration of reactants, intermediates, and the final product in real-time. acs.orgnih.govnih.gov This would provide valuable kinetic data and allow for precise control over the reaction endpoint.

The following table provides a summary of advanced spectroscopic techniques and their potential applications in studying the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Potential Application |

| In Situ FTIR Spectroscopy | Vibrational modes of functional groups | Real-time monitoring of the disappearance of starting materials and the appearance of the ester and ketone functionalities |

| In Situ Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds | Monitoring reactions in aqueous media and providing structural information on catalytic species |

| In Situ NMR Spectroscopy | Detailed structural information and quantification of species | Elucidating reaction mechanisms and identifying transient intermediates in a flow system |

| UV-Vis Spectroscopy | Electronic transitions, useful for conjugated systems | Monitoring the formation of chromophoric intermediates or products |

The data generated from these in situ techniques would be invaluable for developing robust and optimized synthetic protocols, whether in a traditional batch setup or an advanced continuous flow system. scispace.comoxinst.com

Exploration of Photo- and Electrocatalytic Applications of its Derivatives

Photocatalysis and electrocatalysis are rapidly emerging fields in organic synthesis, offering green and efficient methods for a wide range of chemical transformations. acs.orgthieme-connect.com These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions.

Future research could explore the derivatization of this compound to create novel photosensitizers or electrocatalysts. The aromatic ring and carbonyl groups provide a scaffold that can be functionalized to tune the molecule's photophysical and electrochemical properties. For example, the introduction of specific substituents could enhance its ability to absorb visible light and participate in photoinduced electron transfer processes. researchgate.netnih.gov

Derivatives of this compound could potentially be used as catalysts in a variety of reactions, such as C-H functionalization, cross-coupling reactions, or redox processes. acs.org The combination of photocatalysis and electrocatalysis, known as photoelectrocatalysis, is another exciting frontier that could be explored. nih.govrsc.orgrsc.org This hybrid approach can often achieve transformations that are not possible with either technique alone.

Interdisciplinary Research Frontiers and Novel Applications in Chemical Science

The unique chemical structure of this compound, featuring both an ester and a keto group on an aromatic ring, makes it an interesting building block for interdisciplinary research.

In materials science, this compound or its derivatives could be investigated as monomers for the synthesis of novel polymers with specific optical or electronic properties. The rigid aromatic core and the reactive functional groups offer possibilities for creating well-defined macromolecular architectures.

In medicinal chemistry, the scaffold of this compound could serve as a starting point for the design and synthesis of new biologically active molecules. The ester and ketone functionalities provide handles for further chemical modifications to explore structure-activity relationships.

Furthermore, the compound could find applications in the development of new analytical reagents or molecular probes, where its spectroscopic properties could be tailored for specific detection purposes. The interdisciplinary nature of these research frontiers will require collaboration between synthetic chemists, materials scientists, and biologists to fully realize the potential of this compound and its derivatives.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Methyl 4-(2-methoxy-2-oxoacetyl)benzoate?

- Answer: The compound is typically synthesized via base-mediated coupling reactions. For example, reacting 4-hydroxybenzoic acid derivatives with α-keto esters in dimethylformamide (DMF) using potassium carbonate as a base at room temperature achieves yields up to 95% . Alternative routes include Pd/Cu-catalyzed oxidative carbonylation of terminal alkynes, where reaction conditions (e.g., solvent, temperature) are optimized to minimize by-products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- GC-MS : Identifies molecular ion peaks (e.g., m/z 236) and fragmentation patterns to confirm the ester and α-keto acetyl groups .

- NMR : ¹H NMR resolves methoxy (~δ 3.9 ppm), aromatic protons (~δ 7.5–8.1 ppm), and acetyl carbonyl signals (~δ 8.3 ppm). ¹³C NMR confirms ester (δ ~165–170 ppm) and ketone (δ ~195 ppm) functionalities.

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α-keto C=O) validate functional groups .

Q. How is the crystal structure of this compound determined?

- Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines hydrogen bonding (e.g., C—H···O interactions) and π-π stacking distances (e.g., 3.78 Å between aromatic rings). ORTEP-3 visualizes dihedral angles (>85°) between substituents, critical for understanding molecular packing .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

- Answer: The B3LYP hybrid functional (exact exchange + gradient corrections) with the 6-31G* basis set calculates HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps. Lee-Yang-Parr correlation improves accuracy for atomization energies (average deviation: 2.4 kcal/mol) . Vibrational frequencies computed at this level align with experimental IR spectra (MAE <10 cm⁻¹).

Q. What strategies address discrepancies in reaction yields or by-product formation during synthesis?

- Answer:

- Controlled Experiments : Vary catalysts (e.g., Pd/Cu vs. Pd/Fe), solvents (DMF vs. THF), and bases (K₂CO₃ vs. Cs₂CO₃) to isolate optimal conditions .

- HPLC Monitoring : Track reaction progress to identify intermediates (e.g., unreacted phenacyl bromide) and adjust stoichiometry.

- Theoretical Validation : Compare activation energies (DFT: M06-2X/def2-TZVP) for competing pathways to explain yield variations .

Q. How to resolve conflicting NMR assignments in structurally similar derivatives?

- Answer:

- GIAO Calculations : Simulate ¹H/¹³C shifts at B3LYP/cc-pVTZ to identify misassigned peaks (MAE >0.5 ppm suggests errors) .

- 2D NMR : ROESY correlations confirm spatial proximity of methoxy and aromatic protons, distinguishing regioisomers .

Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.